D-Glucose-d2

Catalog No.
S1800203
CAS No.
18991-62-3
M.F
C6H12O6
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose-d2

CAS Number

18991-62-3

Product Name

D-Glucose-d2

IUPAC Name

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2

InChI Key

GZCGUPFRVQAUEE-MOLODFKWSA-N

SMILES

Array

solubility

Soluble

Synonyms

D-Glucopyranose-d2; Glucopyranose-d2; NSC 287045-d2;

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

D-glucopyranose is a glucopyranose having D-configuration. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a D-glucose and a glucopyranose.
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...

D-Glucose-6,6-d2 (CAS 18991-62-3) is a highly specific, stable isotope-labeled monosaccharide where the two hydrogen atoms at the C6 position are replaced by deuterium. In procurement and material selection, it is primarily sourced as the gold-standard tracer for in vivo and in vitro metabolic flux analysis. Unlike generic unlabeled D-glucose, this compound provides a distinct +2 Da mass shift (M+2) that is easily quantifiable via GC-MS or LC-MS. Its specific deuteration pattern ensures that the isotopic label is retained through the upper stages of glycolysis and only lost at the triose phosphate isomerase or pyruvate stages[1]. This targeted stability makes it an essential reagent for clinical and preclinical researchers requiring highly accurate measurements of whole-body glucose kinetics, endogenous glucose production (EGP), and insulin sensitivity without the regulatory burdens of radioisotopes.

Substituting D-Glucose-6,6-d2 with unlabeled glucose, fully 13C-labeled glucose, or other deuterated isomers critically compromises metabolic data integrity. Unlabeled glucose cannot be distinguished from endogenous hepatic glucose output, rendering turnover calculations impossible. While [U-13C]glucose is a common stable isotope, it is highly susceptible to carbon recycling via the Cori cycle—where 13C-lactate is converted back into 13C-glucose by the liver—leading to a systematic underestimation of true glucose rate of appearance [1]. Furthermore, using alternative deuterated isomers like [2-d1]glucose results in premature loss of the label during the phosphohexose isomerase step, measuring futile cycling rather than whole-body disposal [2]. Finally, substituting with radioactive [3-3H]glucose introduces severe regulatory, safety, and disposal constraints, strictly limiting its use in human clinical trials.

Elimination of Cori Cycle Confounding for Accurate EGP Measurement

When measuring Endogenous Glucose Production (EGP), the choice of isotope dictates the accuracy of the calculated rate of appearance (Ra). [U-13C]glucose tracers undergo significant carbon recycling; the 13C label is passed to lactate and recycled back into glucose via the liver, which can artificially depress the measured EGP by 10% to 20% depending on the metabolic state. In contrast, the deuterium labels on D-Glucose-6,6-d2 are lost to the body water pool during the conversion of pyruvate to lactate or during gluconeogenesis, preventing reincorporation into the glucose pool [1]. This allows 6,6-d2-glucose to measure the 'true' Ra without recycling artifacts.

Evidence DimensionMeasurement of True Glucose Rate of Appearance (Ra)
Target Compound DataD-Glucose-6,6-d2 yields accurate, unconfounded EGP values by preventing isotopic recycling.
Comparator Or Baseline[U-13C]glucose underestimates EGP due to ~10-20% carbon recycling via the Cori cycle.
Quantified DifferenceEliminates the 10-20% underestimation error inherent to 13C-carbon recycling.
ConditionsIn vivo stable isotope infusion during fasting or hyperinsulinemic-euglycemic clamps.

Buyers conducting precise whole-body glucose turnover studies must procure the 6,6-d2 isomer to avoid systematic underestimation of hepatic glucose output.

Avoidance of Upper-Glycolysis Futile Cycling Interference

Different deuterated glucose isomers lose their labels at different enzymatic steps. [2-d1]glucose loses its deuterium during the phosphohexose isomerase reaction (glucose-6-phosphate to fructose-6-phosphate). Consequently, its rate of appearance (Ra2) reflects both whole-body glucose disposal and rapid futile cycling between glucose and G6P in the liver. D-Glucose-6,6-d2 retains its label through this step, yielding a lower, more accurate rate of appearance (Ra6) that reflects actual downstream glucose utilization. Studies show that the difference between Ra2 and Ra6 can be as high as 1.23 mg/kg/min in normal subjects, representing the substrate cycling rate[1].

Evidence DimensionGlucose Turnover / Rate of Appearance (Ra)
Target Compound DataRa6 (using 6,6-d2) measures true downstream utilization (e.g., ~2.00 mg/kg/min in baseline subjects).
Comparator Or BaselineRa2 (using 2-d1) measures utilization plus G6P futile cycling (e.g., ~3.23 mg/kg/min in baseline subjects).
Quantified Difference6,6-d2 isolates true systemic disposal, avoiding the ~1.23 mg/kg/min overestimation caused by G6P futile cycling.
ConditionsPrimed-constant infusion in human subjects followed by GC-MS analysis.

Selecting the 6,6-d2 isomer ensures the tracer measures actual whole-body glucose utilization rather than localized upper-glycolysis futile cycling.

Analytical Cleanliness and High Signal-to-Noise in GC-MS

For high-throughput metabolomics, the tracer must provide a clear mass shift that minimizes background interference from natural isotopic abundance. D-Glucose-6,6-d2 provides a clean +2 Da mass shift. When derivatized to glucose pentaacetate and analyzed via GC-MS (electron impact ionization), it yields a highly specific fragment at m/z 202 (labeled) versus m/z 200 (unlabeled), or m/z 170/169 depending on the specific fragmentation pattern [1]. Fully deuterated options (like d7-glucose) suffer from complex spectral splitting and significant kinetic isotope effects that alter the biochemical reaction rates, whereas 6,6-d2 maintains near-native enzyme kinetics while providing distinct MS resolution.

Evidence DimensionGC-MS Quantification Resolution
Target Compound DataClean M+2 mass shift (m/z 202/200) with minimal kinetic isotope effect.
Comparator Or BaselineFully deuterated (d7) glucose exhibits complex MS splitting and altered hexokinase kinetics; unlabeled glucose suffers from high background.
Quantified DifferenceProvides optimal signal-to-noise ratio without the kinetic distortion seen in heavily deuterated analogs.
ConditionsGC-MS analysis of derivatized plasma glucose samples.

Procuring 6,6-d2 simplifies GC-MS/LC-MS data processing and ensures that the tracer itself does not artificially slow down the metabolic pathways being studied.

Regulatory and Safety Superiority in Human Clinical Trials

Historically, whole-body glucose fluxes were measured using radioactive [3-3H]glucose or[14C]glucose. However, these require strict radiologic safety protocols, specialized disposal, and are ethically prohibited in pediatric, pregnant, or highly vulnerable populations. D-Glucose-6,6-d2 is a stable, non-radioactive isotope that provides equivalent kinetic data without radiation exposure. Clinical protocols routinely substitute 3H-glucose infusions (e.g., 0.25 µCi/min) with 6,6-d2-glucose infusions (e.g., 0.04 mg/kg/min) to achieve identical EGP and lipolysis measurements while maintaining full compliance with modern Institutional Review Board (IRB) safety standards [1].

Evidence DimensionClinical Trial Regulatory Burden
Target Compound DataZero radiation exposure; universally approved for human in vivo infusion.
Comparator Or Baseline[3-3H]glucose requires radioactive handling, specialized disposal, and restricts patient enrollment.
Quantified Difference100% elimination of radiologic safety protocols while yielding statistically equivalent glucose kinetic data.
ConditionsIn vivo human metabolic studies (e.g., hyperinsulinemic-euglycemic clamps).

For clinical research organizations and pharmaceutical buyers, stable isotopes are mandatory to bypass the severe regulatory and logistical bottlenecks of radioisotope procurement.

In Vivo Endogenous Glucose Production (EGP) Measurement

Because it avoids Cori cycle recycling, D-Glucose-6,6-d2 is the definitive choice for measuring EGP and hepatic insulin resistance during hyperinsulinemic-euglycemic clamps. It is routinely procured for pharmaceutical trials evaluating the metabolic effects of anti-diabetic drugs (e.g., SGLT2 inhibitors) on liver glucose output [1].

Quantification of Hepatic Substrate Cycling

When co-infused with [2-d1]glucose or [3-d1]glucose, 6,6-d2-glucose allows researchers to calculate the exact rate of futile cycling between glucose and glucose-6-phosphate or fructose-6-phosphate. This dual-tracer approach is critical for understanding energy expenditure and metabolic dysregulation in thyroid disorders and obesity [2].

Pediatric and Vulnerable Population Clinical Diagnostics

Due to its non-radioactive nature, D-Glucose-6,6-d2 is the required tracer for diagnosing inborn errors of metabolism, assessing neonatal hypoglycemia, and conducting metabolic research in pregnant women where [3H] or [14C] tracers are strictly prohibited [3].

High-Throughput GC-MS/LC-MS Metabolomics

In laboratory settings analyzing cellular glycolysis, D-Glucose-6,6-d2 is prioritized over fully deuterated analogs because its clean M+2 mass shift prevents spectral overlap without inducing significant kinetic isotope effects that could artificially alter the rate of the hexokinase reaction [4].

Physical Description

Dry Powder; Liquid, Other Solid; NKRA; Liquid
White crystalline powder; Odorless; [Acros Organics MSDS]

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

182.07594159 Da

Monoisotopic Mass

182.07594159 Da

Heavy Atom Count

12

UNII

W8HHU8ES4E

Drug Indication

Glucose pharmaceutical formulations (oral tablets, injections) are indicated for caloric supply and carbohydrate supplementation in case of nutrient deprivation. It is also used for metabolic disorders such as hypoglycemia.
FDA Label

Mechanism of Action

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.

Absorption Distribution and Excretion

Polysaccharides can be broken down into smaller units by pancreatic and intestinal glycosidases or intestinal flora. Sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) play predominant roles in intestinal transport of glucose into the circulation. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane, but it was proposed that GLUT2 can be recruited into the apical membrane after a high luminal glucose bolus allowing bulk absorption of glucose by facilitated diffusion. Oral preparation of glucose reaches the peak concentration within 40 minutes and the intravenous infusions display 100% bioavailability.
Glucose can be renally excreted.
The mean volume of distribution after intravenous infusion is 10.6L.
The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.

Metabolism Metabolites

Glucose can undergo aerobic oxidation in conjunction with the synthesis of energy molecules. Glycolysis is the initial stage of glucose metabolism where one glucose molecule is degraded into two molecules of pyruvate via substrate-level phosphorylation. These products are transported to the mitochondria where they are further oxidized into oxygen and carbon dioxide.

Wikipedia

Glucose

Biological Half Life

The approximate half-life is 14.3 minutes following intravenous infusion. Gut glucose half-life was markedly higher in females (79 ± 2 min) than in males (65 ± 3 min, P < 0.0001) and negatively related to body height (r = -0.481; P < 0.0001).

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Humectant

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
Not Known or Reasonably Ascertainable
D-Glucose: ACTIVE

Dates

Last modified: 08-15-2023

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